4-羟基烟腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

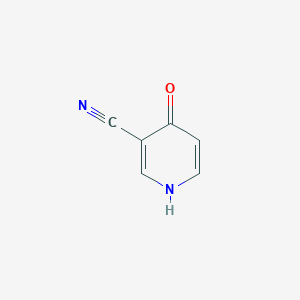

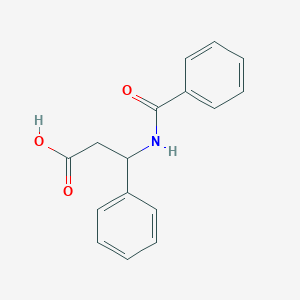

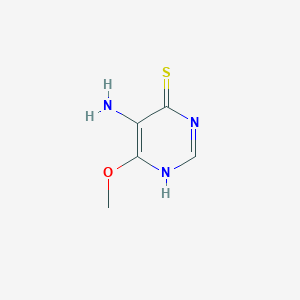

4-Hydroxynicotinonitrile is a compound that features both a hydroxyl and a nitrile group attached to a pyridine ring. This structure makes it a versatile intermediate in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. The presence of the hydroxyl and nitrile functional groups allows for various chemical transformations, making it a valuable target for synthetic chemists.

Synthesis Analysis

The synthesis of 4-Hydroxynicotinonitrile and its derivatives can be achieved through various methods. One approach involves the use of hydroxynitrile lyases (HNLs) for the asymmetric synthesis of cyanohydrins, which can be further transformed into compounds like 4-Hydroxynicotinonitrile . Another method includes a domino reaction of alpha,beta-acetylenic gamma-hydroxy nitriles with arenecarboxylic acids, leading to the formation of 4-cyano-3(2H)-furanones . Additionally, radical fragmentation of beta-hydroxy azides has been described as a means to synthesize highly functionalized nitriles, which could be applicable to the synthesis of 4-Hydroxynicotinonitrile derivatives .

Molecular Structure Analysis

The molecular structure of 4-Hydroxynicotinonitrile derivatives has been characterized using various spectroscopic techniques. For instance, the structure of a luminescent liquid crystalline material, 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile, was confirmed by Fourier transform infrared and 1H nuclear magnetic resonance spectroscopy, elemental analysis, and X-ray single crystal diffraction studies . The crystal structure revealed the presence of weak CH…O and CH…N hydrogen bonding, which are responsible for the formation of its crystal assembly.

Chemical Reactions Analysis

4-Hydroxynicotinonitrile can undergo a range of chemical reactions due to its functional groups. The hydroxyl group can participate in reactions such as esterification and etherification, while the nitrile group can be involved in reactions like hydrolysis, reduction, and the formation of heterocycles. For example, the synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives has been reported using a one-pot synthesis under solvent-free conditions . This demonstrates the reactivity of the nitrile group in facilitating the formation of new carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxynicotinonitrile derivatives are influenced by their molecular structure. The compound 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile displays a broad nematic phase in the range of 78–112°C, indicating its liquid crystalline behavior. Additionally, it exhibits solvatochromic behavior, which is the ability to change color depending on the solvent, and it is a blue light emitter in various organic solvents . These properties are significant for applications in materials science, particularly in the development of optoelectronic devices.

科学研究应用

-

Chemical Synthesis

-

Nanocatalysis

-

Food Industry

-

Electronics Industry

-

Biomedical Applications

-

Energy Storage Systems

安全和危害

属性

IUPAC Name |

4-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGWFOMHWZIAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxynicotinonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)